molecular formula C8H10BrClN2O B6185411 3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride CAS No. 1454907-51-7

3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride

Cat. No.: B6185411
CAS No.: 1454907-51-7
M. Wt: 265.53 g/mol
InChI Key: DVGFVXGLCHUXMZ-UHFFFAOYSA-N
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Description

3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride is an organic compound with the molecular formula C8H10BrClN2O and a molecular weight of 265.54 g/mol.

Preparation Methods

The synthesis of 3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride typically involves the reaction of 5-bromopyridine-2-carbaldehyde with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride can be compared with other similar compounds, such as:

  • 3-(5-chloropyridin-2-yl)oxetan-3-amine hydrochloride
  • 3-(5-fluoropyridin-2-yl)oxetan-3-amine hydrochloride
  • 3-(5-iodopyridin-2-yl)oxetan-3-amine hydrochloride

These compounds share a similar core structure but differ in the halogen substituent on the pyridine ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.

Properties

CAS No.

1454907-51-7

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-1-2-7(11-3-6)8(10)4-12-5-8;/h1-3H,4-5,10H2;1H

InChI Key

DVGFVXGLCHUXMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC=C(C=C2)Br)N.Cl

Purity

95

Origin of Product

United States

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